Emylcamate

Pharmacology Preclinical efficacy Motor activity assay

Emylcamate delivers quantifiably superior pharmacological benchmarks: 2× meprobamate potency at 50 mg/kg, 3-minute onset (vs. 35 min), and wider therapeutic index (4.4 vs. 3.4). Its unique failure to produce a field desorption mass spectrum makes it essential for GC-MS/LC-MS method validation. Clinical evidence shows 72.7% response in populations refractory to meprobamate, carisoprodol, and methocarbamol. Kovats retention index of 1105 (SE-30) provides a reproducible GC identification parameter. Ideal reference compound for comparative pharmacology, analytical method development, and forensic validation.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
CAS No. 78-28-4
Cat. No. B1671231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmylcamate
CAS78-28-4
SynonymsEmylcamate;  Emilcamato;  Emylcamat;  Nuncital;  Psicoplegil;  Restetal;  Stratran;  Striatan;  Striatran;  Statran;  KABI-925;  Kabi-295;  tert-Hexyl carbamate;  MK-250.
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCCC(C)(CC)OC(=O)N
InChIInChI=1S/C7H15NO2/c1-4-7(3,5-2)10-6(8)9/h4-5H2,1-3H3,(H2,8,9)
InChIKeySLWGJZPKHAXZQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Emylcamate (CAS 78-28-4): Carbamate Anxiolytic and Muscle Relaxant with Defined Preclinical Differentiation Data


Emylcamate (marketed as Striatran by Merck) is a tertiary alcohol carbamate that functions as an anxiolytic and muscle relaxant [1]. It was patented in the US in 1961 (US Patent 2,972,564) and belongs to the WHO ATC classification N05BC03 (anxiolytics, carbamates) [2][3]. The compound is a small molecule with the chemical formula C7H15NO2 (molecular weight 145.20 g/mol) [4]. It is no longer in clinical use but remains of interest for pharmacological research and analytical reference applications [5].

Why Emylcamate Cannot Be Substituted with Meprobamate or Other Carbamates Without Verification


Within the carbamate class, compounds exhibit substantial divergence in potency, onset kinetics, and safety margins that preclude assumption of functional equivalence. Emylcamate demonstrates approximately twice the potency of its closest structural analog meprobamate in reducing motor activity, with an onset of action approximately one-tenth that of meprobamate [1]. The therapeutic index (LD50/ED50) differs materially between the two compounds (4.4 for emylcamate vs. 3.4 for meprobamate), indicating a quantifiably distinct safety profile that cannot be inferred from class membership alone [2]. Additionally, emylcamate exhibits unique analytical behavior in field desorption mass spectrometry, failing to produce a molecular ion under conditions where nine other medicinal carbamates yield abundant spectra—a characteristic requiring compound-specific method validation for detection workflows [3]. The following quantitative evidence establishes the measurable parameters by which emylcamate differs from comparators, enabling data-driven selection decisions.

Emylcamate Quantitative Evidence Guide: Head-to-Head Preclinical and Analytical Differentiation Data


Emylcamate Demonstrates 2× Potency of Meprobamate in Motor Activity Suppression (Murine Model)

In a murine motor activity study conducted in 1959, emylcamate at an oral dose of 50 mg/kg produced a 63% decrease in motor activity, compared with meprobamate's 32% decrease at the same dose, representing approximately a doubling in effective potency [1][2]. This direct head-to-head comparison established the relative potency relationship that guided clinical dosing decisions.

Pharmacology Preclinical efficacy Motor activity assay CNS depressant

Emylcamate Onset of Action Is 35 Minutes vs. 3 Minutes for Meprobamate—An 11.7× Difference in Kinetics

Emylcamate exhibits an intra-parenteral onset of action of 3 minutes, compared with 35 minutes for meprobamate—representing an 11.7-fold faster onset [1][2]. This kinetic differentiation was identified as a key advantage during the compound's development and remains a defining characteristic distinguishing it from the slower-acting meprobamate.

Pharmacokinetics Onset of action Time-response Preclinical

Emylcamate Therapeutic Index of 4.4 Exceeds Meprobamate's 3.4—A 29% Wider Safety Margin

The therapeutic index (LD50/ED50) was established in mice as 4.4 for emylcamate versus 3.4 for meprobamate, representing a 29% wider margin between effective and lethal doses [1][2]. The underlying ED50 and LD50 values are: emylcamate ED50 123 mg/kg, LD50 550 mg/kg; meprobamate ED50 175 mg/kg, LD50 600 mg/kg [3].

Toxicology Safety pharmacology Therapeutic index Preclinical

Emylcamate Fails to Produce Molecular Ion in Field Desorption Mass Spectrometry—Unique Among Tested Medicinal Carbamates

In a field desorption mass spectrometry study of ten medicinal carbamates including meprobamate, mebutamate, carisoprodol, and methocarbamol, only emylcamate failed to produce a field desorption mass spectrum [1][2]. All other compounds gave abundant molecular ions or quasimolecular ions, whereas emylcamate exhibited no detectable spectrum under identical conditions.

Analytical chemistry Mass spectrometry Compound identification Forensic toxicology

Emylcamate Retention Index of 1105 on SE-30 Provides Definitive GC-MS Identification Parameter

Emylcamate has an established Kovats retention index of 1105 on SE-30 stationary phase, as published in a comprehensive gas-liquid chromatographic retention index database of 1,318 substances of toxicological interest [1]. This value provides a reproducible, column-independent identification parameter for GC-MS workflows.

Gas chromatography Retention index Analytical reference Toxicology

Clinical Efficacy Demonstrated in Refractory Spasticity Population Unresponsive to Meprobamate and Carisoprodol

In a study of 234 hospitalized mentally retarded spastic patients, none had experienced significant improvement from prior treatment with meprobamate (63 cases), methocarbamol (34 cases), carisoprodol (16 cases), chlormezanone (15 cases), or phenobarbital (10 cases) [1]. When treated with emylcamate at daily doses of 32 mg/kg (children under 12) or starting doses of 300-4800 mg daily (older patients), marked or moderate improvement occurred in 72.7% of patients [1].

Clinical pharmacology Muscle spasticity Therapeutic resistance Orthopedics

Emylcamate (CAS 78-28-4) Application Scenarios Based on Quantified Differentiation Evidence


Preclinical Pharmacology: CNS Depressant Potency and Onset Kinetics Benchmarking Studies

For researchers conducting comparative pharmacology studies of carbamate anxiolytics or muscle relaxants, emylcamate provides a defined benchmark with quantifiably superior potency (2× meprobamate at 50 mg/kg) and dramatically faster onset kinetics (3 vs. 35 minutes) [1]. These established parameters enable emylcamate to serve as a positive control or reference compound in time-sensitive behavioral assays, where slower-acting comparators would confound experimental timelines. The compound's wider therapeutic index (4.4 vs. 3.4) also provides a larger safety window for dose-ranging studies [2].

Analytical Reference Standard for Carbamate Method Development and Validation

Due to emylcamate's unique failure to produce a field desorption mass spectrum under conditions where nine other medicinal carbamates yield abundant spectra, it serves as a critical validation compound for method robustness testing [1]. Analytical laboratories developing GC-MS or LC-MS methods for carbamate detection should include emylcamate in validation panels to ensure their protocols do not suffer from compound-specific detection failures. The established Kovats retention index (1105 on SE-30) provides a reproducible identification parameter for GC method development [2].

Refractory Spasticity Research and Carbamate Cross-Resistance Investigation

The clinical evidence demonstrating 72.7% response to emylcamate in a population completely unresponsive to meprobamate, carisoprodol, and methocarbamol establishes a distinct therapeutic profile [1]. Researchers investigating mechanisms of carbamate cross-resistance or structure-activity relationships underlying differential clinical efficacy in spasticity should prioritize emylcamate as a comparator. Its activity in treatment-refractory populations suggests unique pharmacodynamic properties that warrant investigation independent of class-wide assumptions.

Historical Pharmacopoeia and Drug Development Reference Standards

For pharmaceutical historians, regulatory science researchers, and those developing reference standard collections, emylcamate represents a documented case study in drug development where preclinical differentiation (2× potency, 11.7× faster onset, 29% wider therapeutic index) was established but ultimately did not translate to sustained market presence [1][2]. The compound serves as a teaching example for drug discovery programs examining the relationship between preclinical superiority and commercial outcomes. USP and EP reference standard programs may utilize emylcamate for analytical method cross-validation.

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